Bienvenue dans la boutique en ligne BenchChem!

2-[4-(2-fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine

Lipophilicity ADME Prediction Piperazinyl-pyrimidine SAR

Select this ortho-fluoro regioisomer for reproducible CCR4 antagonist and kinase inhibitor research. The ortho-fluorophenyl orientation uniquely constrains the dihedral angle, enabling complementary binding pocket interactions absent in para-fluoro or des-fluoro analogs. With a tPSA of 50.7 Ų, XLogP3 of 3.0, zero HBDs, and a pKa of 4.84 that keeps the piperazine >95% uncharged at physiological pH, this scaffold is optimized for CNS penetration and selective engagement of hydrophobic sub-pockets. The 4-rotatable-bond framework offers superior ligand efficiency over extended-linker analogs. Insist on batch-specific identity and positional purity to avoid invalidating your SAR conclusions.

Molecular Formula C16H19FN4O2
Molecular Weight 318.35 g/mol
CAS No. 2548975-41-1
Cat. No. B6446097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine
CAS2548975-41-1
Molecular FormulaC16H19FN4O2
Molecular Weight318.35 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3F)OC
InChIInChI=1S/C16H19FN4O2/c1-22-14-11-15(23-2)19-16(18-14)21-9-7-20(8-10-21)13-6-4-3-5-12(13)17/h3-6,11H,7-10H2,1-2H3
InChIKeyZUBGSTSLEUFESY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(2-Fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine (CAS 2548975-41-1): Procurement-Focused Chemical Profile, Structural Determinants, and Comparator Differentiation Rationale


2-[4-(2-Fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine (CAS 2548975-41-1) is a synthetic, fluorinated piperazinyl-pyrimidine derivative (C16H19FN4O2, MW 318.35 g/mol) belonging to a privileged scaffold class extensively explored as CCR4 antagonists and kinase inhibitors [1][2]. The compound features a 4,6-dimethoxypyrimidine core linked at the 2-position to a piperazine ring bearing an ortho-fluorophenyl substituent. This specific substitution pattern imparts distinct physicochemical and conformational properties—including a predicted XLogP3 of 3, topological polar surface area of 50.7 Ų, and a single hydrogen bond donor count of 0—that differentiate it from its para-fluoro, des-fluoro, methanesulfonyl, and other close-in-class analogs, making regioisomeric and substituent identity critical determinants for reproducible target engagement and SAR interpretation [3].

Why Generic Substitution Fails for 2-[4-(2-Fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine: Substituent Position and Electronic Effects Dictate Functional Outcomes


Within the piperazinyl-dimethoxypyrimidine series, generic substitution is precluded by the fact that even subtle changes in regioisomerism (ortho- vs. para-fluorophenyl) or piperazine N-substitution (aryl vs. methanesulfonyl vs. H) produce large shifts in lipophilicity (ΔXLogP3 up to 1.48 log units), hydrogen-bond acceptor capacity (ΔHBA of 1–2 units), and basicity (ΔpKa >1.4 units), which collectively govern solubility, permeability, and target binding [1]. In whole-cell receptor assays, the ortho-fluorophenyl orientation uniquely constrains the dihedral angle between the phenyl and piperazine rings, directly impacting complementary interactions within the CCR4 binding pocket in ways that para-fluoro or des-fluoro analogs cannot recapitulate [2]. Consequently, substituting a comparator without verifying batch-specific identity and positional purity risks invalidating SAR conclusions and producing non-reproducible pharmacological results.

Quantitative Differentiation Evidence for 2-[4-(2-Fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine vs. Closest Comparators


Ortho-Fluorophenyl Substitution Elevates Lipophilicity by 1.48 XLogP3 Units Relative to Methanesulfonyl Analog, Altering Permeability and Protein Binding

The target compound's predicted XLogP3 of 3.0 contrasts sharply with the 0.89 value calculated for 2-(4-methanesulfonylpiperazin-1-yl)-4,6-dimethoxypyrimidine, representing a ΔlogP of +2.11 units [1]. This difference is driven by replacement of the polar methanesulfonyl group with the lipophilic ortho-fluorophenyl ring. The elevated logP predicts approximately 10-fold higher membrane permeability (based on the rule-of-thumb logP-permeability correlation in the 0–4 range) and increased plasma protein binding, factors that directly influence in vitro assay partitioning and in vivo pharmacokinetic behavior.

Lipophilicity ADME Prediction Piperazinyl-pyrimidine SAR

Topological Polar Surface Area of 50.7 Ų Places Ortho-Fluoro Compound Below the 60 Ų Threshold for Blood-Brain Barrier Penetration, Unlike Higher-tPSA Comparators

The target compound exhibits a computed topological polar surface area (tPSA) of 50.7 Ų, which falls below the widely accepted 60–70 Ų threshold for favorable passive blood-brain barrier (BBB) penetration [1]. By comparison, the des-fluoro parent scaffold 4,6-dimethoxy-2-(piperazin-1-yl)pyrimidine has a reported tPSA of approximately 59.5 Ų (effectively at the threshold boundary) [2]. The addition of the ortho-fluorophenyl group reduces tPSA by masking the polar secondary amine and adding lipophilic surface area, thereby improving predicted CNS bioavailability relative to the N–H piperazine analog.

CNS Penetration tPSA Blood-Brain Barrier

Ortho-Fluorine Substitution Reduces Piperazine Basicity by ~1.4 pKa Units Compared to Unsubstituted Piperazine Analog, Shifting Ionization State at Physiological pH

The predicted pKa of the piperazine moiety in the target compound is 4.84 ± 0.50, reflecting the electron-withdrawing effect of the ortho-fluorophenyl substituent [1]. In contrast, 4,6-dimethoxy-2-(piperazin-1-yl)pyrimidine, which bears a free N–H on the piperazine, has a predicted pKa of approximately 6.2–6.5 for the conjugate acid of the distal nitrogen [2]. This ~1.4–1.7 unit decrease means that at pH 7.4, the ortho-fluorophenyl compound is >95% uncharged at the piperazine nitrogen, whereas the des-fluoro analog is ~10–20% protonated. The difference in ionization state alters both solubility-pH profiles and interactions with negatively charged residues in target binding pockets.

pKa Basicity Ionization State

Hydrogen Bond Acceptor Count of 7 Positions Target Compound as a Higher-Affinity Ligand for Polar Receptor Pockets Versus 5–6 HBA Comparators

The target compound possesses 7 hydrogen bond acceptor (HBA) atoms (4 N, 2 O from methoxy groups, and 1 F from the fluorophenyl ring), with zero hydrogen bond donors [1]. Comparators such as 4,6-dimethoxy-2-(piperazin-1-yl)pyrimidine have only 5 HBA atoms (3 N, 2 O) but possess 1 HBD (the piperazine N–H) [2]. The higher HBA count, combined with the absence of HBDs, is predicted to favor enthalpically driven binding to polar, H-bond-rich receptor pockets (e.g., the CCR4 orthosteric site or kinase hinge region) while minimizing desolvation penalties associated with donor groups.

Hydrogen Bonding Receptor Affinity Structure-Activity Relationship

Rotatable Bond Count of 4 Provides Conformational Restriction Advantage Over More Flexible 5+ Rotatable Bond Analogs in Entropy-Driven Binding

The target compound contains 4 rotatable bonds, as computed from its molecular structure [1]. Closely related analogs with extended linkers, such as N-(4,6-dimethoxypyrimidin-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide, exhibit 5–6 rotatable bonds . This reduction in rotational degrees of freedom decreases the entropic penalty upon binding to a macromolecular target, all else being equal. For ligands of similar molecular weight (~318 Da), each additional rotatable bond is estimated to cost approximately 0.5–1.5 kcal/mol in binding free energy due to conformational entropy loss.

Conformational Restriction Binding Entropy Ligand Efficiency

Preferred Application Scenarios for 2-[4-(2-Fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine Driven by Quantitative Differentiation Evidence


CNS-Targeted CCR4 Antagonist Lead Optimization Programs Requiring Predicted BBB Penetration

With a tPSA of 50.7 Ų—well below the 60 Ų CNS permeation threshold—and a favorable XLogP3 of 3.0, this compound is the preferred choice over the 4,6-dimethoxy-2-(piperazin-1-yl)pyrimidine comparator (tPSA ~59.5 Ų) when the research objective requires a CNS-accessible CCR4 antagonist scaffold [1]. The absence of hydrogen bond donors (HBD=0) further reduces efflux transporter recognition, increasing the probability of achieving brain-to-plasma ratios >0.3 in rodent pharmacokinetic studies.

Kinase Inhibitor Fragment-Based Screening Where Conformational Restriction and Ligand Efficiency Are Prioritized

The target compound's 4 rotatable bonds confer a measurable entropic advantage over extended-linker analogs possessing 5–6 rotatable bonds, making it a more ligand-efficient starting point for fragment elaboration [1]. Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors within the piperazinyl-pyrimidine class should select this scaffold when the goal is to maximize binding enthalpy per heavy atom while minimizing conformational flexibility that dilutes fragment screening hit rates.

In Vitro Selectivity Profiling Panels Requiring Compounds With Different Ionization States at pH 7.4

The predicted pKa of 4.84 ensures the piperazine nitrogen remains >95% uncharged at physiological pH, in contrast to des-fluoro piperazine analogs that are partially protonated (pKa ~6.2–6.5) [1]. This property is critical for selectivity panels where differential engagement of aspartate/glutamate-rich binding pockets versus hydrophobic sub-pockets is being evaluated. Procurement should specify this ortho-fluoro compound when the experimental design explicitly requires an uncharged piperazine pharmacophore at assay pH.

Comparative ADME-Tox Screening Requiring Wide Dynamic Range in Lipophilicity Across a Compound Series

With an XLogP3 of 3.0—representing a >2 log unit span above the methanesulfonyl comparator (XLogP3=0.89)—this compound anchors the high-lipophilicity end of a property range in piperazinyl-pyrimidine ADME screening cascades [1]. Including it in a panel alongside lower-logP analogs enables robust correlation of logD with microsomal stability, CYP inhibition, and hERG liability, supporting multiparameter optimization efforts that require quantitative logP-dependent liability models.

Quote Request

Request a Quote for 2-[4-(2-fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.